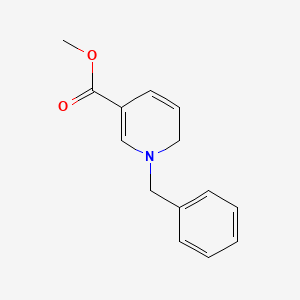
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methyl ester group at the 3-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates . The reaction proceeds via the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate . This method is advantageous due to its broad scope, ease of implementation, and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the fully saturated piperidine derivative.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels . By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This mechanism underlies its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
- 1,4-Dihydropyridine derivatives
Uniqueness
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl ester group provides a site for further chemical modifications .
Properties
CAS No. |
71127-33-8 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-benzyl-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
InChI Key |
ATSNIEUEJQAIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















